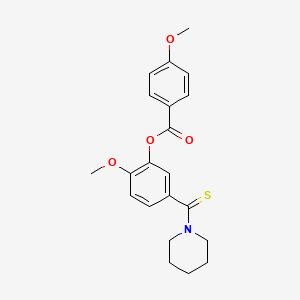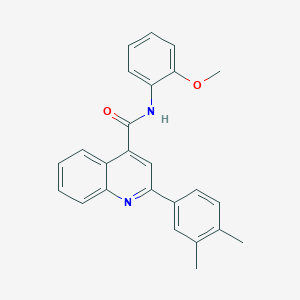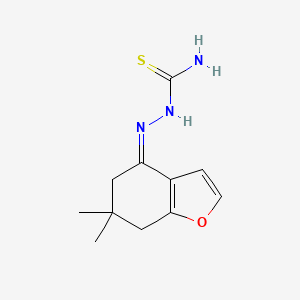
Methyl 4-(2-((3-(2-thienyl)-1H-pyrazol-5-YL)carbonyl)carbohydrazonoyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le benzoate de méthyle 4-(2-((3-(2-thiényl)-1H-pyrazol-5-YL)carbonyl)carbohydrazonoyl) est un composé organique complexe qui présente un cycle pyrazole, un cycle thiophène et un ester benzoate
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du benzoate de méthyle 4-(2-((3-(2-thiényl)-1H-pyrazol-5-YL)carbonyl)carbohydrazonoyl) implique généralement des réactions organiques en plusieurs étapes. Les étapes clés comprennent la formation du cycle pyrazole, l'introduction du motif thiophène et l'estérification du groupe benzoate. Les réactifs couramment utilisés dans ces réactions comprennent les dérivés de l'hydrazine, les acides thiophène carboxyliques et le benzoate de méthyle. Les conditions de réaction impliquent souvent l'utilisation de catalyseurs, de solvants et de températures contrôlées pour assurer des rendements élevés et une pureté optimale.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation de la voie de synthèse afin de maximiser l'efficacité et de minimiser les coûts. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu, de plateformes de synthèse automatisées et de techniques de purification évolutives telles que la cristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Le benzoate de méthyle 4-(2-((3-(2-thiényl)-1H-pyrazol-5-YL)carbonyl)carbohydrazonoyl) peut subir diverses réactions chimiques, notamment :
Oxydation : Le cycle thiophène peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Le groupe carbonyle peut être réduit pour former des alcools.
Substitution : Les cycles aromatiques peuvent subir des réactions de substitution électrophile ou nucléophile.
Réactifs et conditions courants
Oxydation : Réactifs tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque (m-CPBA) dans des conditions douces.
Réduction : Réactifs comme le borohydrure de sodium (NaBH4) ou l'hydrure de lithium aluminium (LiAlH4) dans des solvants anhydres.
Substitution : Agents halogénants, agents nitrants ou agents alkylants en milieu acide ou basique.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation du cycle thiophène peut produire du sulfoxyde de thiophène, tandis que la réduction du groupe carbonyle peut produire l'alcool correspondant.
Applications de la recherche scientifique
Le benzoate de méthyle 4-(2-((3-(2-thiényl)-1H-pyrazol-5-YL)carbonyl)carbohydrazonoyl) a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules plus complexes.
Médecine : Étudié pour son potentiel en tant qu'intermédiaire pharmaceutique ou composé actif.
Industrie : Utilisé dans le développement de nouveaux matériaux ayant des propriétés électroniques ou optiques spécifiques.
Mécanisme d'action
Le mécanisme d'action du benzoate de méthyle 4-(2-((3-(2-thiényl)-1H-pyrazol-5-YL)carbonyl)carbohydrazonoyl) implique son interaction avec des cibles moléculaires spécifiques. Les cycles pyrazole et thiophène peuvent interagir avec des enzymes ou des récepteurs, inhibant potentiellement leur activité ou modifiant leur fonction. Le groupe ester benzoate peut améliorer la solubilité et la biodisponibilité du composé, facilitant son transport dans les systèmes biologiques.
Applications De Recherche Scientifique
Methyl 4-(2-((3-(2-thienyl)-1H-pyrazol-5-YL)carbonyl)carbohydrazonoyl)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of Methyl 4-(2-((3-(2-thienyl)-1H-pyrazol-5-YL)carbonyl)carbohydrazonoyl)benzoate involves its interaction with specific molecular targets. The pyrazole and thiophene rings can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The benzoate ester group can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.
Comparaison Avec Des Composés Similaires
Composés similaires
Benzoate de méthyle 4-(2-((3-(2-furyl)-1H-pyrazol-5-YL)carbonyl)carbohydrazonoyl) : Structure similaire mais avec un cycle furane au lieu d'un cycle thiophène.
Benzoate de méthyle 4-(2-((3-(2-pyridyl)-1H-pyrazol-5-YL)carbonyl)carbohydrazonoyl) : Structure similaire mais avec un cycle pyridine au lieu d'un cycle thiophène.
Unicité
Le benzoate de méthyle 4-(2-((3-(2-thiényl)-1H-pyrazol-5-YL)carbonyl)carbohydrazonoyl) est unique en raison de la présence du cycle thiophène, qui peut conférer des propriétés électroniques et stériques distinctes par rapport à d'autres hétérocycles comme le furane ou la pyridine. Cette unicité peut influencer sa réactivité, son affinité de liaison et son activité biologique globale.
Propriétés
Formule moléculaire |
C17H14N4O3S |
|---|---|
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
methyl 4-[(E)-[(5-thiophen-2-yl-1H-pyrazole-3-carbonyl)hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C17H14N4O3S/c1-24-17(23)12-6-4-11(5-7-12)10-18-21-16(22)14-9-13(19-20-14)15-3-2-8-25-15/h2-10H,1H3,(H,19,20)(H,21,22)/b18-10+ |
Clé InChI |
DAHUMRUNLLQFNZ-VCHYOVAHSA-N |
SMILES isomérique |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=CS3 |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-bromo-2,3-diethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B11661283.png)
![4-[(5E)-5-[(5-methylthiophen-2-yl)methylidene]-2,4,6-trioxotetrahydropyrimidin-1(2H)-yl]benzoic acid](/img/structure/B11661285.png)
![Ethyl 6-ethyl-2-{[(3-methyl-2-phenylquinolin-4-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11661287.png)

![Ethyl 2-{[(4-chlorophenyl)carbonyl]amino}-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B11661306.png)
![N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11661315.png)
![N'-[(1Z)-1-(3-methoxyphenyl)ethylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11661322.png)
![N-(4-{[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)-N-methylbenzenesulfonamide](/img/structure/B11661323.png)
![ethyl (2Z)-5-(2,5-dimethoxyphenyl)-7-methyl-2-[3-(naphthalen-1-ylmethoxy)benzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11661331.png)

![N'-[(E)-(4-ethoxyphenyl)methylidene]-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11661341.png)
![(2E,5Z)-3-benzyl-2-(benzylimino)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B11661348.png)

